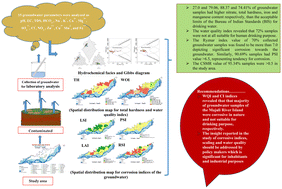Assessment of the hydrogeochemistry of shallow water aquifers using corrosion indices and geospatial techniques in the regions of the Brahmaputra river basin, India
Environmental Science: Water Research & Technology Pub Date: 2023-10-20 DOI: 10.1039/D3EW00121K
Abstract
The present study was conducted to assess the groundwater hydrogeochemistry of the Majuli River Island in the Brahmaputra river basin. Forty-three groundwater samples were collected from shallow aquifers from different sites in the Majuli River basin, and various physicochemical parameters of the samples were analyzed. The study showed that nearly 27%, 79.06%, 88.37%, and 74.41% of groundwater samples had higher nitrate, total hardness, iron, and manganese content, respectively, than the acceptable limits of the Bureau of Indian Standards (BIS) for drinking water. The water quality index revealed that 72% of samples were not at all suitable for human drinking purpose. The piper trilinear plot showed that the groundwater could be classified as mixed water, i.e., Ca–HCO3, Ca–Mg–HCO3 and Mg–Ca–HCO3, based on the cation and anion concentration. For analyzing the corrosiveness and scaling potential of the groundwater, the Langelier saturation index (LSI), Ryznar stability (RSI), Puckorius scaling (PSI), Larson Skold index (LaI), and chloride sulphate mass ratio (CSMR) were computed. The Ryznar index value of 70% collected groundwater samples was found to be more than 7.0, depicting significant corrosion towards the groundwater. Similarly, 90.69% samples had PSI value >6.5, representing a tendency for corrosion. A total of 70% and 95.34% of the groundwater samples were corrosive in nature based on the LaI and CSMR index values, respectively. Therefore, the indices revealed that that majority of groundwater samples of the Majuli River Island were corrosive in nature due to its non-alkaline characteristic and high iron content in the groundwater. The groundwater of the Majuli River Island may cause a detrimental impact on the domestic and industrial water quality and water distribution systems.


Recommended Literature
- [1] Molecular level studies on binding modes of labeling molecules with polyalanine peptides†
- [2] A C3-symmetric chiroptical molecular propeller based on hexakis(phenylethynyl)benzene with a threefold terephthalamide: stereospecific propeller generation through the cooperative transmission of point chiralities on the host and guest upon complexation†
- [3] Synthesis of a Golgi-targeting fluorescent probe for the selective detection of chloride anions†
- [4] Volumetric measurements by image segmentation on centrifugal microfluidic platforms in motion†
- [5] Dietary nucleotides supplementation during the suckling period improves the antioxidative ability of neonates with intrauterine growth retardation when using a pig model†
- [6] One-pot synthesis of conjugated triphenylamine macrocycles and their complexation with fullerenes†
- [7] Development and evaluation of new cyclooctynes for cell surface glycan imaging in cancer cells†
- [8] Synthesis of 3- and 5-formyl-4-phenyl-1H-pyrazoles: promising head units for the generation of asymmetric imineligands and mixed metal polynuclear complexes†‡
- [9] Sr4B10O18(OH)2·2H2O: a new UV nonlinear optical material with a [B10O23]16− building block†
- [10] Graphene oxide–peptide nanoassembly as a general approach for monitoring the activity of histone deacetylases†

Journal Name:Environmental Science: Water Research & Technology
Research Products
-
CAS no.: 178064-02-3
-
CAS no.: 1517-51-7
-
3-(propan-2-yloxy)propanenitrile
CAS no.: 110-47-4
-
CAS no.: 1733-55-7
-
CAS no.: 101713-87-5









